1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene
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Overview
Description
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is an organic compound that features a pyrrolidine ring attached to a benzene ring through a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene typically involves the reaction of pyrrolidine derivatives with benzyl alcohol derivatives under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . Another approach includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microfluidic reactors. These reactors allow for efficient and green synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization under visible light conditions .
Chemical Reactions Analysis
Types of Reactions: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or iodine.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular responses .
Comparison with Similar Compounds
- Pyridin-2-yl derivatives
- Quinolin-2-yl derivatives
- Isoquinolin-1-yl derivatives
Comparison: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 |
InChI Key |
IMINJKPXDYZPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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